molecular formula C26H23ClN4O2S B2781760 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-34-5

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B2781760
CAS-Nummer: 422273-34-5
Molekulargewicht: 491.01
InChI-Schlüssel: KSWOMEVXPIXIMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic small molecule based on the 2-thioxo-dihydroquinazolin-one scaffold, a class of compounds recognized for potent inhibition of the human enzyme myeloperoxidase (MPO) . MPO is a key antimicrobial enzyme secreted by neutrophils and macrophages during phagocytosis. While central to host defense, dysregulated MPO activity contributes to oxidative tissue damage and is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, including atherosclerosis, stroke, Alzheimer's disease, and Parkinson's disease . The core quinazolinone structure is established to act as a competitive inhibitor of MPO, effectively reducing the production of hypochlorous acid and other cytotoxic oxidants without leading to the accumulation of the inactive Compound II form of the enzyme . The specific structure of this compound integrates a 2-chlorobenzyl group at the N3 position and a 4-phenylpiperazine-1-carbonyl moiety at the 7-position. These modifications are designed to enhance binding affinity and selectivity; the halogenated aryl ring can improve bioactivity, while the phenylpiperazine group is known to contribute favorable pharmacokinetic properties and has been associated with increased potency in related analogues . This targeted design makes it a valuable research-grade chemical tool for investigating the role of MPO-driven oxidative stress in various in vitro and ex vivo models of inflammation and neurology. Researchers can use this compound to elucidate MPO-specific pathways and validate MPO as a therapeutic target in inflammatory disease models.

Eigenschaften

CAS-Nummer

422273-34-5

Molekularformel

C26H23ClN4O2S

Molekulargewicht

491.01

IUPAC-Name

3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34)

InChI-Schlüssel

KSWOMEVXPIXIMH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is an intriguing member of the quinazolinone family, notable for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacological potential, and relevant case studies.

Structural Overview

This compound features a complex structure characterized by several functional groups:

  • Quinazolinone Backbone : Central to its biological activity.
  • 2-Chlorobenzyl Group : Enhances lipophilicity and potential receptor interactions.
  • 4-Phenylpiperazine Moiety : Known for its role in modulating neurotransmitter systems.
  • Thioxo Group : Contributes to redox properties and potential enzyme interactions.

Molecular Formula

  • Molecular Formula : C26H23ClN4O2S
  • Molecular Weight : 491.01 g/mol

The biological activity of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like tuberculosis (TB) and cancer.
  • Receptor Modulation : The piperazine moiety allows for interactions with neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Pharmacological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antitubercular Activity :
    • A study evaluated a series of 2,3-dihydroquinazolin-4(1H)-one analogues against Mycobacterium tuberculosis. Among these, some compounds demonstrated MIC values as low as 12.5 µg/mL, indicating significant anti-TB potential .
  • Antidepressant and Anti-inflammatory Effects :
    • Similar compounds have been reported to possess antidepressant and anti-inflammatory properties, which may be linked to their ability to modulate serotonin and dopamine pathways .
  • Antitumor Activity :
    • Quinazoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Biological Activity Table

Compound NameBiological ActivityMinimum Inhibitory Concentration (MIC)
3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneAntitubercular12.5 µg/mL
Other Quinazoline DerivativesAntitumorVariable
Phenylpiperazine DerivativesAntidepressantNot specified

Case Study 1: Antitubercular Evaluation

A significant study focused on the synthesis and evaluation of various 2,3-dihydroquinazolinones for their anti-TB activity. The synthesized compounds were tested against Mycobacterium tuberculosis H37Ra strain using agar dilution methods. Results indicated that several derivatives exhibited MIC values ranging from 25.0 to 12.5 µg/mL, with one compound (designated as 2b) being particularly effective at an MIC of 12.5 µg/mL. This highlights the potential of quinazolinone derivatives in developing new anti-TB agents .

Case Study 2: Neuropharmacological Studies

Research on phenylpiperazine derivatives has revealed their role in modulating serotonin receptors. Compounds similar to the target molecule have been studied for their anxiolytic and antidepressant effects in animal models. These studies suggest that modifications in the piperazine structure can significantly alter the pharmacological profile, enhancing therapeutic efficacy while minimizing side effects .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

The compound has been identified as a potential anti-inflammatory agent. Research indicates that piperazine derivatives, including those similar to 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can inhibit the activity of chemokines such as MIP-1α and RANTES. These chemokines are crucial in the inflammatory process, mediating the migration and activation of leukocytes to sites of inflammation .

Mechanism of Action:

  • The compound may act by regulating leukocyte trafficking through inhibition of chemokine receptors.
  • This regulation can help in managing inflammatory diseases by preventing excessive leukocyte accumulation in tissues.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the phenylpiperazine moiety. Specifically, Mannich bases with this structure have shown activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cells .

Key Findings:

  • Compounds with a 4-phenylpiperazine residue exhibited reduced cytotoxicity but still maintained notable activity against cancer cells.
  • The substitution patterns on the phenyl ring significantly influenced the anticancer activity, with specific derivatives showing lower IC50 values than standard reference drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives. The presence of specific substituents on the piperazine and quinazolinone rings can enhance biological activity and selectivity for target receptors.

Substituent Effect on Activity
2-ChlorobenzylEnhances anti-inflammatory properties
4-PhenylpiperazineContributes to anticancer activity
Carbonyl groupEssential for binding to target receptors

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of similar compounds:

  • A study demonstrated that modifications to the piperazine ring could lead to enhanced selectivity for specific chemokine receptors, thereby improving anti-inflammatory efficacy .
  • Another research effort focused on evaluating the cytotoxic effects of various derivatives against multiple cancer cell lines, indicating a promising avenue for further drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs of Quinazolinone Derivatives

The following table compares the target compound with structurally related quinazolinone derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight logP Key Features Reference
Target Compound Quinazolin-4(1H)-one 2-thioxo, 3-(2-chlorobenzyl), 7-(4-phenylpiperazine-1-carbonyl) Not reported ~3.5* Combines thioamide, chlorobenzyl, and piperazine for balanced lipophilicity
E543-0314 Triazolo[1,5-a]quinazolin-5(4H)-one 3-(4-chlorophenyl), 8-(4-phenylpiperazine-1-carbonyl) 484.94 3.5464 Triazole-fused core; high logP suggests CNS penetration potential
Pyridazinylthioquinazolin-4(3H)-one Quinazolin-4(3H)-one 2-[(3,6-dioxopyridazin-4-yl)thio], 3-benzyl, 6-iodo Not reported Not reported Pyridazine-thioether substituent; antitumor activity noted in studies
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl) Triazoloquinazolinone Similar piperazine group but fused triazole ring 484.94 3.5464 Demonstrates the versatility of piperazine in modifying activity

*Estimated logP based on analogous compounds.

Key Observations:
  • Substituent Effects : The 2-thioxo group in the target compound may improve binding to cysteine-rich targets (e.g., kinases) compared to the pyridazinylthio group in , which has shown antitumor activity.
  • Piperazine Role : The 4-phenylpiperazine-1-carbonyl group is a common pharmacophore in antipsychotics and antifungals , suggesting the target compound may share similar receptor interactions.

Piperazine-Containing Analogues

Piperazine derivatives are widely explored for their pharmacokinetic and pharmacodynamic properties:

Compound Name / ID Structure Biological Activity logP Reference
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethanone-piperazine Synthetic intermediate for antipsychotics Not reported
N-(3-Chlorophenyl)-4-(3-oxobenzo[b]oxazin-propanoyl)piperazine Benzooxazinone-piperazine Anticancer and antimicrobial potential 3.54 (analog)
Target Compound Quinazolinone-piperazine Hypothesized kinase/modulatory activity ~3.5
Key Observations:
  • logP Trends : The target compound's estimated logP (~3.5) aligns with CNS-active drugs, suggesting blood-brain barrier permeability .

Q & A

Q. What are the key steps for synthesizing 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the quinazolinone core with the 2-chlorobenzyl and 4-phenylpiperazine-1-carbonyl moieties. Key steps include:
  • Amide bond formation : Use coupling agents like HATU or EDC in anhydrous DCM under nitrogen .
  • Thioxo group introduction : React with Lawesson’s reagent or P₂S₅ in toluene at reflux .
  • Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) . Adjust solvent polarity (e.g., DCM:H₂O mixtures) and temperature (25–80°C) to improve yields. Purification via silica gel chromatography (ethyl acetate:hexane gradients) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and carbonyl/thioxo groups .
  • Purity assessment : Use HPLC with a C18 column (acetonitrile:water mobile phase) and UV detection at 254 nm .
  • Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and perform X-ray diffraction .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity for 1–3 months. Analyze degradation via HPLC and LC-MS to identify breakdown products .
  • Light sensitivity : Expose to UV light (254 nm) and monitor structural changes using FT-IR for carbonyl/thioxo group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify the 2-chlorobenzyl (e.g., replace Cl with F or CH₃) and 4-phenylpiperazine (e.g., substitute phenyl with pyridyl) groups .
  • Biological screening : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronic/hydrophobic properties .
  • Computational modeling : Perform docking studies (MOE or AutoDock) to predict binding modes to targets like PI3K or HDACs .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Membrane permeability assessment : Use Caco-2 cell monolayers to evaluate passive diffusion vs. active transport discrepancies .
  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-MS/MS to rule out off-target effects .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .
  • QSAR models : Train models on datasets like ChEMBL to predict CYP450 inhibition or mutagenicity (e.g., Ames test parameters) .
  • Molecular dynamics simulations : Analyze binding persistence to unintended targets (e.g., serum albumin) over 100-ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.